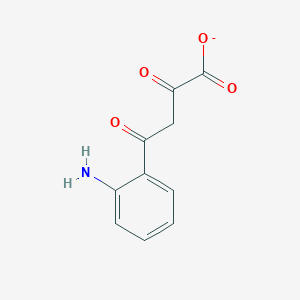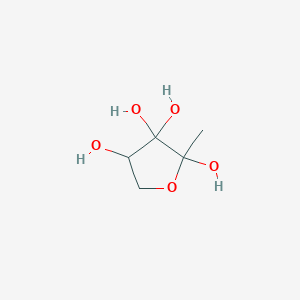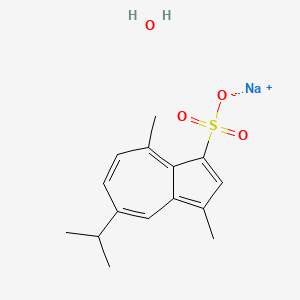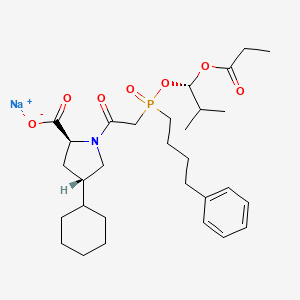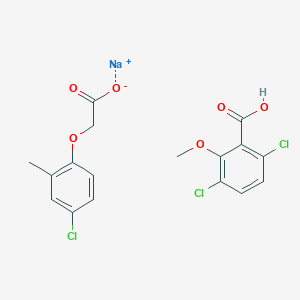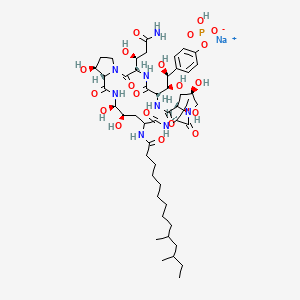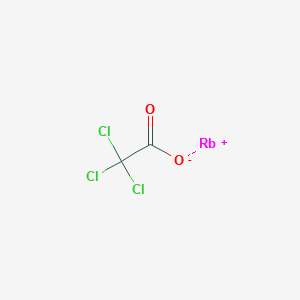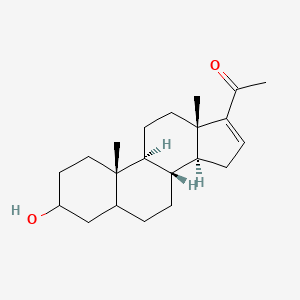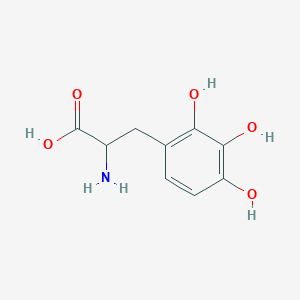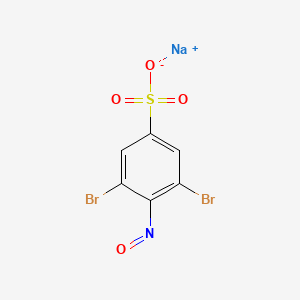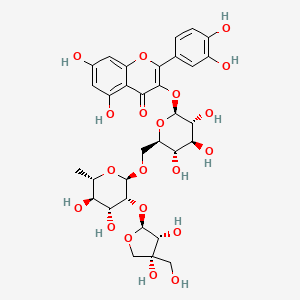
Quercetin 3-(2R-apiosylrutinoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-{6-deoxy-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]-alpha-L-mannopyranosyl}-beta-D-glucopyranoside is a member of flavonoids and a glycoside.
Applications De Recherche Scientifique
Quercetin is a flavonoid compound with a wide presence in plants, showcasing a variety of biological activities that have sparked interest in its potential medical applications. Research has illuminated its antioxidant mechanisms and broad-spectrum antibacterial and antiparasite properties . It holds potential for use in anti-oncology , cardiovascular protection , and anti-immunosuppression treatment , and can alleviate the toxicity of mycotoxins. These properties offer insights and inspiration for further study of quercetin, its properties, and its application in clinical practice (Deng Yang et al., 2020).
Quercetin's antioxidant activities have been extensively studied, including its effects on glutathione (GSH), enzymatic activity, signal transduction pathways, and reactive oxygen species (ROS) caused by environmental and toxicological factors. The focus has mainly been on the antioxidant activity of its metal ion complexes and complex ions, highlighting its medicinal applications and the recent advances in this area (Dong Xu et al., 2019).
Furthermore, quercetin has been identified as a potential inhibitor of the main protease of SARS-CoV-2 (3CLpro), essential for the viral replication cycle. This discovery positions quercetin as a candidate for optimization and development or repositioning for COVID-19 therapeutic treatment, given its known pharmacokinetic and ADMET properties (O. Abián et al., 2020).
The capacity of quercetin to inhibit tumor growth and metastatic potential has been demonstrated in various cancer models, including prostate, melanoma, and glioblastoma cells. Its mechanisms of action include modulation of cell cycle proteins, induction of apoptosis, and inhibition of angiogenesis and proliferation, making it a promising agent for cancer prevention and treatment (Fei-ya Yang et al., 2015).
Quercetin's effects on metabolic disorders such as obesity and polycystic ovarian syndrome (PCOS) have also been explored, showing its potential to modulate serotonergic activity, attenuate mitochondrial monoamine oxidase-A (MAO-A) activity in the brain, and exhibit anti-inflammatory effects through inhibition of PI3 kinase (K. Shah & Snehal S. Patel, 2016).
Propriétés
Formule moléculaire |
C32H38O20 |
|---|---|
Poids moléculaire |
742.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-10-19(38)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(48-10)46-7-17-20(39)22(41)24(43)29(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22-,23+,24+,27+,28-,29-,30+,31-,32+/m0/s1 |
Clé InChI |
KZJQLAODESHSCC-LCGCZILPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)
